molecular formula C13H23CuN7O3S B054861 Cu(II)-CM-Ala CAS No. 115586-22-6

Cu(II)-CM-Ala

カタログ番号: B054861
CAS番号: 115586-22-6
分子量: 420.98 g/mol
InChIキー: YOMMPBXASNMMNK-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cu(II)-CM-Ala is a chemically defined copper (II) complex coordinated with carboxymethyl-alanine, designed as a stable and bioavailable source of Cu²⁺ ions for advanced research applications. Its primary research value lies in its utility as a catalyst in organic synthesis, particularly for oxidation reactions and atom-transfer radical polymerization (ATRP), where it facilitates precise control over polymer molecular weight and architecture. In biochemical contexts, this complex serves as a critical tool for probing the role of copper in cellular processes, including enzyme function (e.g., in superoxide dismutase and cytochrome c oxidase), mitochondrial respiration, and metal homeostasis. The mechanism of action centers on the redox-active nature of the copper center, which can cycle between Cu(I) and Cu(II) oxidation states, enabling electron transfer processes. The carboxymethyl-alanine ligand enhances the compound's solubility in aqueous and mixed solvents, improving its handling and bioavailability in in vitro assay systems. Researchers utilize this compound to induce copper-dependent signaling pathways, to study metal-induced protein aggregation relevant to neurodegenerative diseases, and as a standard in analytical chemistry for metalloprotein studies. Supplied with comprehensive Certificate of Analysis, this high-purity compound is essential for investigations in catalysis, inorganic biochemistry, and metallopharmacology.

特性

IUPAC Name

copper;2-aminopropanoate;1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S.C3H7NO2.Cu.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;1-2(4)3(5)6;;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);2H,4H2,1H3,(H,5,6);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMPBXASNMMNK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N.CC(C(=O)[O-])N.[OH-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23CuN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921760
Record name Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115586-22-6
Record name Copper(II)-cimetidine-alanine complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Direct Reaction in Aqueous Solution

Aqueous synthesis remains the most common method for Cu(II)-amino acid complexes. For glycine complexes, stoichiometric ratios of Cu(II) salts (e.g., CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O) and the ligand are dissolved in water, followed by pH adjustment to alkaline conditions (pH 9–11) to deprotonate the amino group and facilitate coordination. In the case of carboxymethyl alanine (CM-Ala), the carboxylate group introduced via carboxymethylation enhances metal-binding capacity, potentially allowing for stable complex formation at neutral to slightly acidic pH. A typical procedure involves:

  • Dissolving CM-Ala in deionized water (0.02–0.1 M).

  • Adding Cu(II) salt (e.g., CuCl₂ or CuSO₄) in a 1:2 molar ratio (Cu:ligand).

  • Adjusting pH to 7.0–8.5 using NaOH to ensure ligand deprotonation without hydroxide precipitation.

  • Stirring for 1–2 hours at room temperature, followed by ethanol precipitation.

The precipitate is typically vacuum-dried and recrystallized from hot water or methanol.

Reflux in Organic Solvents

Non-aqueous methods, such as refluxing in methanol or ethanol, are employed to enhance ligand solubility and reaction kinetics. For example, Cu(II)-MPD (methylpyrazine dithiocarbamate) complexes were synthesized by refluxing Cu(NO₃)₂·3H₂O and the ligand in methanol at 60°C for 1 hour, yielding dark purple precipitates with 61.3% efficiency. Adapting this for CM-Ala:

  • Dissolve CM-Ala in methanol (5–10 mL per 0.5 g ligand).

  • Add Cu(II) acetate or nitrate in a 1:1–1:2 molar ratio.

  • Reflux at 60–70°C for 1–2 hours under stirring.

  • Cool to room temperature, filter, and wash with cold methanol.

This method minimizes hydrolysis side reactions and is suitable for ligands with poor aqueous solubility.

pH-Dependent Complexation

The ionic state of CM-Ala heavily influences coordination geometry. At pH < 6, the carboxylate group remains protonated, favoring monodentate binding via the amino group. Above pH 8, both amino and carboxylate groups participate in chelation, forming a square-planar or octahedral geometry. Electrophoretic mobility studies on Cu(II)-glycine complexes revealed distinct migration patterns at pH 8.4, confirming the 1:2 (Cu:Gly) stoichiometry. Similar analysis for Cu(II)-CM-Ala would require paper electrophoresis in borate buffer (pH 8.4) with detection via ninhydrin staining or Cu²⁺-specific reagents.

Optimization of Reaction Conditions

Molar Ratios of Metal to Ligand

Stoichiometry directly impacts complex stability and yield. For Cu(II)-glycine, a 1:2 molar ratio (Cu:Gly) produced the highest-purity complex, whereas 1:1 ratios led to incomplete coordination. Empirical data for Cu(II)-MPD complexes showed optimal yields at 1:4 ratios (Cu:MPD), suggesting that bulkier ligands require excess ligand to saturate coordination sites. For CM-Ala, a 1:2 ratio is hypothesized to balance steric effects and charge neutrality.

Table 1: Comparative Yields for Cu(II)-Amino Acid Complexes

ComplexMolar Ratio (Cu:Ligand)SolventYield (%)
[Cu(Gly)₂]·H₂O1:2H₂O/EtOH78
Cu(MPD)₄1:4MeOH61.3
[Co(MPD)₂(H₂O)]SO₄1:2MeOH44.6

Solvent Selection and Temperature Control

Methanol and ethanol are preferred for their moderate polarity and ability to dissolve both polar ligands and Cu(II) salts. Thermal gravimetric analysis (TGA) of Cu(II)-MPD complexes revealed 4–6% weight loss below 100°C, attributed to coordinated water molecules. For CM-Ala, anhydrous methanol at 60°C may minimize ligand decomposition while promoting chelation.

Precipitation and Purification Techniques

Ethanol precipitation effectively isolates Cu(II)-amino acid complexes. Adding fourfold volumes of ethanol to the reaction mixture induces crystallization, with yields improving at 0°C. Centrifugation or vacuum filtration followed by desiccation (24–48 hours) ensures minimal residual solvent.

Characterization of this compound Complexes

Spectroscopic Analysis

  • FTIR Spectroscopy : Coordination shifts in ν(N–H) (3200–3300 cm⁻¹) and ν(C=O) (1650–1700 cm⁻¹) confirm ligand binding. For Cu(II)-glycine, carboxylate symmetric stretching (νₛ(COO⁻)) at 1410 cm⁻¹ and asymmetric stretching (νₐₛ(COO⁻)) at 1580 cm⁻¹ indicate bidentate coordination.

  • UV-Vis Spectroscopy : d-d transitions in Cu(II) complexes appear at 450–650 nm. Cu(II)-MPD exhibits a 2B₁g → 2A₁g transition at 459 nm, while Cu(II)-glycine shows a broad band near 600 nm.

Thermal Stability Assessment

TGA of Cu(II)-MPD complexes showed decomposition above 200°C, with residual metal oxide accounting for 9.45% Cu content. Differential scanning calorimetry (DSC) would further elucidate phase transitions in CM-Ala complexes.

Magnetic and Conductivity Measurements

Cu(II)-MPD exhibits a magnetic moment of 1.82 BM, consistent with mononuclear high-spin d⁹ configurations. Molar conductivity in DMSO (10⁻³ M) ranges from 70–90 S·cm²·mol⁻¹, indicating 1:2 electrolyte behavior.

Challenges in Synthesis and Alternative Methodologies

  • Ligand Hydrolysis : Carboxymethyl groups may undergo esterification in acidic conditions, requiring strict pH control.

  • Oxidative Degradation : Cu(II) can catalyze ligand oxidation; anaerobic conditions or antioxidant additives (e.g., ascorbate) may mitigate this.

  • Alternative Routes : Solid-state synthesis or mechanochemical grinding offers solvent-free alternatives, though scalability remains a concern .

化学反応の分析

Types of Reactions: The Copper(II)-cimetidine-alanine complex can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or sodium borohydride.

    Substitution: Reactions often involve other ligands such as imidazole or histidine under mild conditions.

Major Products:

作用機序

類似化合物との比較

Comparison with Similar Cu(II) Compounds

This section compares Cu(II)-CM-Ala with structurally or functionally analogous Cu(II) complexes, focusing on crystallography, coordination chemistry, biological activity, and applications.

Structural and Crystallographic Features

This compound vs. Cu(II)-Arginine Sulfate Complexes Three arginine-based Cu(II) complexes—{[Cu(μ-1-Arg)₂]SO₄⋅1.5H₂O}n (1), {[Cu(μ-L-Arg)₂(H₂O)]SO₄·5H₂O}n (2), and {[Cu(μ-1-Arg)₂(H₂O)]SO₄}n (3)—exhibit distinct crystallographic parameters (Table 1). These complexes form polymeric structures with Cu(II) centers in distorted octahedral geometries. The R-values (a measure of crystallographic agreement) and a-parameters (0.0885 for compound 1) highlight differences in structural precision and packing efficiency .

Table 1. Crystallographic Parameters of Selected Cu(II) Complexes

Compound R-value (Σ Fo Fc / ΣFo) a-parameter Ligand Type
{[Cu(μ-1-Arg)₂]SO₄⋅1.5H₂O}n (1) 0.042 0.0885 L-Arginine
{[Cu(μ-L-Arg)₂(H₂O)]SO₄·5H₂O}n (2) 0.039 N/A L-Arginine + H₂O
[Cu(5-FUA)₂(H₂O)(bipy)]n·2nH₂O (CP3) N/A N/A 5-Fluorouracil acetate + bipyridine
This compound Not reported Not reported Protein-polysaccharide
Coordination Chemistry and Stability

This compound vs. Cu(II)-Amylin Analogues Cu(II)-amylin1–19 and Cu(II)-pramlintide exhibit pH-dependent coordination. Below pH 5, Cu(II) binds via a single imidazole group, with nearly identical stability constants for both ligands .

This compound vs. Cu(II)-Thiophen-2-yl Carboxylates Cu(II) complexes with thiophen-2-yl ligands demonstrate mixed coordination modes (e.g., monodentate or bidentate carboxylate binding) and moderate stability in aqueous solutions . This compound’s polysaccharide ligand may offer enhanced aqueous solubility compared to aromatic thiophen-based ligands.

生物活性

The compound Cu(II)-CM-Ala , a copper(II) complex with cimetidine and alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is formed through the coordination of copper ions with cimetidine (a histamine H2-receptor antagonist) and alanine (an amino acid). The structural configuration allows for unique interactions with biological molecules, which are crucial for its biological activity.

The biological effects of this compound are primarily attributed to its ability to generate reactive oxygen species (ROS) and its interactions with cellular components. The mechanisms include:

  • Antimicrobial Activity : Cu(II) ions disrupt bacterial cell membranes and interfere with metabolic processes.
  • Cytotoxic Effects : The complex induces apoptosis in cancer cells through oxidative stress pathways.
  • DNA Interaction : this compound exhibits nuclease activity, leading to DNA cleavage, which is particularly relevant in cancer therapy.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)4.5
Escherichia coli8.0
Pseudomonas aeruginosa6.0

These findings suggest that this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant strains .

Anticancer Activity

The cytotoxic effects of this compound on cancer cell lines have been extensively studied. The following IC50 values were observed:

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48h
B16 (melanoma)6.884.15
MCF-7 (breast cancer)10.07.5

The complex was shown to induce apoptosis in these cells, as evidenced by increased lactate dehydrogenase (LDH) release and activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard hospital strains of bacteria. The results indicated a notable reduction in bacterial viability upon treatment with the complex, underscoring its potential as an antimicrobial agent. The study highlighted the complex's ability to inhibit biofilm formation, which is critical in treating persistent infections .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines. The results demonstrated that the complex not only inhibited cell proliferation but also triggered significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased Annexin V staining in treated cells, further validating its potential as a therapeutic agent .

Q & A

Basic: What are the recommended methods for synthesizing Cu(II)-CM-Ala complexes, and how can their purity be validated experimentally?

Answer:
Synthesis typically involves chelation of Cu(II) ions with carboxymethylated alanine (CM-Ala) under controlled pH (5.5–6.5) and temperature (25–40°C). Key validation steps include:

  • FTIR Spectroscopy : Confirm ligand coordination via shifts in carboxylate (-COO⁻) and amine (-NH₂) stretching frequencies .
  • Elemental Analysis : Verify stoichiometry (e.g., Cu:C:N ratios) using inductively coupled plasma mass spectrometry (ICP-MS) .
  • Purity Assessment : Use HPLC with UV-Vis detection to identify unreacted precursors or byproducts .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound in adsorption studies?

Answer:

  • X-ray Diffraction (XRD) : Identify crystalline phases and confirm amorphous/crystalline nature post-adsorption .
  • SEM-EDX : Map elemental distribution (Cu, C, O) to assess surface homogeneity and ligand-metal binding .
  • Zeta Potential Analysis : Determine surface charge changes at varying pH to infer adsorption mechanisms .

Advanced: How can response surface methodology (RSM) optimize Cu(II) adsorption parameters using this compound composites?

Answer:
RSM employs a central composite design (CCD) to model interactions between variables (pH, initial Cu(II) concentration, adsorbent dosage). For example:

  • Variable Ranges : pH (2–6), dosage (0.1–1.0 g/L), concentration (10–100 mg/L) .
  • Validation : Compare predicted vs. experimental removal efficiency (e.g., 95% confidence intervals) and use ANOVA to identify significant factors (e.g., pH contributes 65% to variance) .

Advanced: How should researchers address contradictory data in this compound adsorption efficiency across different studies?

Answer:
Contradictions often arise from variations in:

  • Material Synthesis : Differences in CM-Ala crosslinking density or Cu(II) loading methods .
  • Experimental Conditions : Non-standardized pH, ionic strength, or competing ions (e.g., Pb²⁺, Zn²⁺) .
  • Data Normalization : Report adsorption capacity per unit surface area (mg/m²) rather than per mass (mg/g) to improve comparability .

Advanced: What mechanistic models best explain the immunomodulatory effects of CM-Ala when complexed with Cu(II)?

Answer:

  • In Vitro Assays : Measure cytokine production (e.g., TNF-α, IFN-γ) in macrophage cultures to evaluate immune activation .
  • Flow Cytometry : Quantify proliferation of spleen cells or natural killer (NK) cells exposed to this compound .
  • Dose-Response Analysis : Establish threshold concentrations for immunostimulatory vs. cytotoxic effects (e.g., EC₅₀ for GM-CFC proliferation) .

Basic: What strategies ensure data reproducibility in this compound adsorption kinetics studies?

Answer:

  • Triplicate Trials : Report mean ± standard deviation for kinetic parameters (e.g., pseudo-second-order rate constants) .
  • Reference Materials : Use certified Cu(II) solutions (e.g., NIST SRM 1640a) to calibrate instruments .
  • Detailed Protocols : Document buffer compositions, stirring rates, and equilibration times to enable replication .

Basic: How can researchers design effective literature reviews for this compound applications in environmental or biomedical contexts?

Answer:

  • Database Searches : Use SciFinder, PubMed, and Web of Science with keywords: "this compound adsorption," "immunomodulatory polysaccharide-metal complexes" .
  • Source Evaluation : Prioritize peer-reviewed journals with >3.0 impact factors and avoid non-peer-reviewed platforms .
  • Citation Tracking : Use Google Scholar’s "Cited by" feature to identify seminal works and recent advancements .

Advanced: What factors influence the reproducibility of this compound synthesis across laboratories?

Answer:
Key variables include:

  • Ligand Purity : CM-Ala must be free of residual solvents (validate via ¹H NMR) .
  • Chelation Time : Optimize using kinetic studies (e.g., 24–48 hours for stable complex formation) .
  • Storage Conditions : Lyophilize complexes and store at -20°C to prevent hydrolysis or oxidation .

Basic: What ethical guidelines apply to publishing this compound research data?

Answer:

  • Data Transparency : Share raw adsorption isotherms/kinetics in supplementary materials .
  • Citation Integrity : Avoid "salami slicing"; cite all foundational studies (e.g., early CM-Ala immunology papers) .
  • Conflict Disclosure : Declare funding sources (e.g., grants supporting metal-polymer research) .

Advanced: How can researchers resolve challenges in scaling up this compound synthesis for batch adsorption studies?

Answer:

  • Process Optimization : Use Taguchi methods to minimize reagent waste while maintaining >90% Cu(II) binding efficiency .
  • Quality Control : Implement inline pH monitoring and automated titration for consistent ligand-metal ratios .
  • Pilot Trials : Conduct small-scale (1–5 L) batches to identify bottlenecks (e.g., filtration delays due to colloidal formation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。